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Compound of Interest

Compound Name: XM462

Cat. No.: B12366862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XM462, a potent inhibitor of
dihydroceramide desaturase 1 (DESL1). It details its chemical properties, mechanism of action,
and its effects on cellular processes, particularly in the context of sphingolipid metabolism and
apoptosis. This document is intended to serve as a valuable resource for researchers and
professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties of XM462

XM462 is a ceramide-based small molecule inhibitor.[1] Its key chemical and physical
properties are summarized in the table below.
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Property Value Reference

CAS Number 1045857-53-1 [1]

Chemical Formula C25H51NOsS [1]

Molecular Weight 445.75 g/mol [1]

Exact Mass 445.3590 [1]
N-((2S,3S)-1,3-dihydroxy-4-

IUPAC Name (tridecylthio)butan-2- [1]
yl)octanamide

Synonyms XM-462, XM 462 [1]

Appearance Solid powder [1]

Purity >98% [1]

N Dry, dark, and at O - 4°C for

Storage Conditions [1]
short term
CCCCCCCC(N--INVALID-
LINK--

SMILES Code [1]
CsCcccecececeecececceee=c@
HCO)=0

FOIBJHCOSKEGLA-
InChl Key [1]
BJKOFHAPSA-N

Mechanism of Action and Biological Activity

XM462 functions as a potent inhibitor of dihydroceramide desaturase 1 (DES1), a key enzyme
in the de novo sphingolipid biosynthesis pathway.[2][3] DESL is responsible for introducing a
4,5-trans double bond into dihydroceramide to form ceramide.[3][4] Inhibition of DES1 by
XM462 leads to the intracellular accumulation of dihydroceramides and a corresponding
decrease in the levels of ceramides.[2]

This alteration of the cellular sphingolipidome has significant downstream effects on cell fate.
The balance between pro-apoptotic ceramide and its precursor, dihnydroceramide, is critical for
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regulating cell survival and apoptosis.[5] Dihydroceramides have been shown to inhibit the
formation of ceramide channels in the mitochondrial outer membrane, a key event in the
initiation of apoptosis.[5]

Studies have shown that XM462 and its analogs can reduce cell viability and induce apoptosis
in various cancer cell lines, including A549 (human lung carcinoma) and HCT116 (human colon
carcinoma) cells.[6] The pro-apoptotic effects of XM462 are linked to its ability to shift the
cellular balance towards dihydroceramide accumulation.

Furthermore, the inhibition of DES1 has been observed to activate pro-survival signaling
pathways, including the Akt/PKB, mTOR, and MAPK pathways, as a potential cellular response
to the altered sphingolipid composition.[1][4][7]

Signaling Pathway

The following diagram illustrates the central role of DESL1 in sphingolipid metabolism and the
impact of its inhibition by XM462 on downstream signaling pathways leading to apoptosis.
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Caption: XM462 inhibits DES1, altering sphingolipid metabolism and impacting apoptosis.

Experimental Protocols

The following are representative protocols for assessing the activity of XM462. These are
generalized from published methodologies and may require optimization for specific
experimental conditions.

In Vitro Dihydroceramide Desaturase (DES1) Assay
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This assay measures the activity of DES1 in a cell-free system, typically using liver microsomes

as an enzyme source.

Materials:

Rat liver microsomes

XM462 stock solution (in an appropriate solvent, e.g., DMSO)
N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine (radiolabeled substrate)
Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine

NADH

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

C18 solid-phase extraction columns

Scintillation counter and fluid

Procedure:

Prepare reaction mixtures containing reaction buffer, NADH, and varying concentrations of
XM462 or vehicle control.

Add rat liver microsomes to the reaction mixtures and pre-incubate for a specified time at
37°C.

Initiate the reaction by adding a mixture of radiolabeled and unlabeled dihydrosphingosine
substrate.

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time
should be within the linear range of the assay.[8]

Stop the reaction by adding a quenching solution (e.g., methanol).
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o Separate the tritiated water produced during the desaturation reaction from the labeled
substrate using C18 columns.[8]

e Quantify the amount of tritiated water using a scintillation counter.

» Calculate the percentage of DES1 inhibition by comparing the activity in the presence of
XM462 to the vehicle control.

Cell Viability Assay in A549 Cells

This protocol assesses the cytotoxic effects of XM462 on the A549 human lung carcinoma cell
line.

Materials:

A549 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)

XM462 stock solution

96-well microtiter plates

CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)

Plate reader capable of fluorescence measurement
Procedure:

o Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well and
incubate overnight.[9]

o Treat the cells with a serial dilution of XM462 or vehicle control. Include a positive control for
cytotoxicity (e.g., doxorubicin).

 Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified 5% CO:
atmosphere.[9]

o Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.[9]
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¢ Incubate for an additional 1-4 hours.

o Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560
nm excitation, 590 nm emission).

o Calculate cell viability as a percentage of the vehicle-treated control cells.

Summary of Quantitative Data

The following table summarizes key quantitative data related to the activity of XM462.

Parameter Value CelllSystem Reference

ICso (in vitro) 8.2 uM Rat liver microsomes [2]

ICso (in cells) 0.78 uM Jurkat A3 cells [2]

Inhibition Type Mixed-type In vitro [2]

Ki 2 uM In vitro [2]

a 0.83 In vitro [2]
Conclusion

XM462 is a valuable research tool for studying the role of dihydroceramide desaturase and the
broader implications of sphingolipid metabolism in cellular health and disease. Its potent and
specific inhibitory activity makes it a suitable probe for dissecting the signaling pathways
regulated by the balance of dihydroceramides and ceramides. The experimental protocols and
data presented in this guide provide a solid foundation for researchers to incorporate XM462
into their studies and further explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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